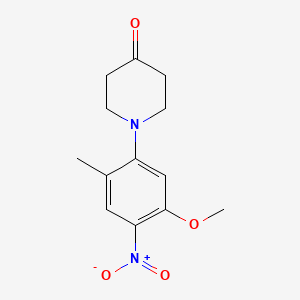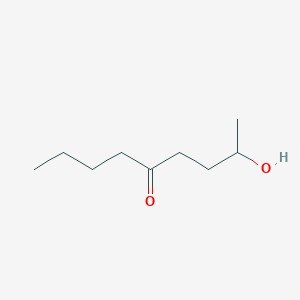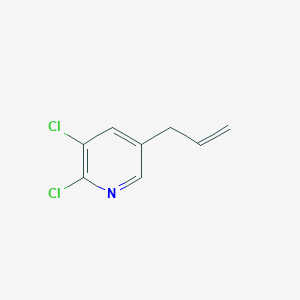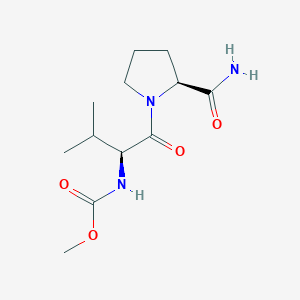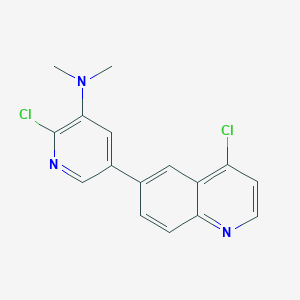![molecular formula C13H10F3NO3 B8321110 Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B8321110.png)
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an appropriate cyclizing agent . The reaction conditions often include refluxing in methanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of eco-friendly and cost-effective catalysts, such as Amberlyst-70, can be employed to improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Uniqueness
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H10F3NO3 |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
methyl 5-methyl-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-7-10(12(18)19-2)11(17-20-7)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3 |
Clé InChI |
YMGCYGOUCCYOJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

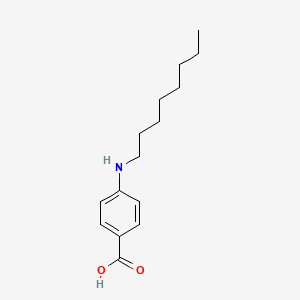
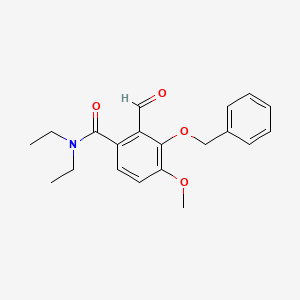
![{4-[(2-Methylpyrrolidin-1-yl)methyl]phenyl}amine](/img/structure/B8321048.png)
![[4-(Cyclohexylmethyl)phenyl]methanamine](/img/structure/B8321062.png)
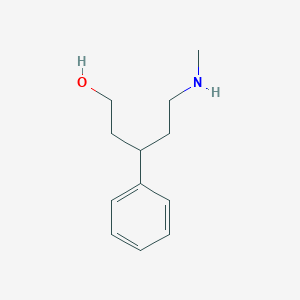
![1,2,3,5,10,10a-Hexahydropyrrolo[1,2-b]isoquinoline](/img/structure/B8321073.png)
![2-Oxaspiro[4.5]decan-8-ol](/img/structure/B8321077.png)
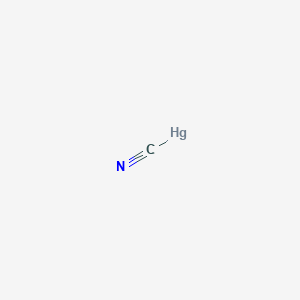
![4-[(4-Methoxybenzyl)oxy]benzylalcohol](/img/structure/B8321098.png)
